molecular formula C15H11Cl3N3OP B2400379 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide CAS No. 255869-93-3

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide

Cat. No. B2400379
CAS RN: 255869-93-3
M. Wt: 386.6
InChI Key: YTGCAMBCULODCS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide, also known as DPTA, is a phosphorus-containing compound that has been widely used in scientific research. DPTA is a heterocyclic compound that contains both phosphorus and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been used in a variety of scientific applications.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide is not well understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and facilitating their transport across cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide in lab experiments is its ability to form stable complexes with metal ions. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide. One potential area of research is the development of new catalysts and materials using this compound as a ligand. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for further studies to determine the toxicity of this compound and its potential effects on human health.

Synthesis Methods

The synthesis of 2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide involves the reaction of trichloromethyl isocyanate with diphenylphosphine. This reaction produces 2,4-diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine, which is then oxidized to form this compound.

Scientific Research Applications

2,4-Diphenyl-6-(trichloromethyl)-1,2-dihydro-1,3,5,2-triazaphosphinine 2-oxide has been used in a variety of scientific research applications. One of the primary uses of this compound is as a ligand in coordination chemistry. This compound can form complexes with various metal ions, which has been useful in the development of new catalysts and materials.

properties

IUPAC Name

2,4-diphenyl-6-(trichloromethyl)-5H-1,3,5,2λ5-triazaphosphinine 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N3OP/c16-15(17,18)14-19-13(11-7-3-1-4-8-11)20-23(22,21-14)12-9-5-2-6-10-12/h1-10H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCAMBCULODCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NP(=O)(N=C(N2)C(Cl)(Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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